![molecular formula C8H10ClNO2S B3057779 2-((4-Chlorophenyl)sulfonyl)ethanamine CAS No. 85052-87-5](/img/structure/B3057779.png)
2-((4-Chlorophenyl)sulfonyl)ethanamine
Overview
Description
“2-((4-Chlorophenyl)sulfonyl)ethanamine” is a chemical compound with the empirical formula C8H11Cl2NO2S . It has a molecular weight of 256.15 . This compound is also known as “2-((4-chlorophenyl)sulfonyl)ethanamine hydrochloride” and is available from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-((4-Chlorophenyl)sulfonyl)ethanamine” consists of an ethanamine (ethylamine) group attached to a sulfonyl group, which is further attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H .Scientific Research Applications
Synthesis and Antiviral Activity : Compounds derived from 4-chlorobenzoic acid, which is structurally related to 2-((4-Chlorophenyl)sulfonyl)ethanamine, have been synthesized and tested for antiviral activity. For instance, derivatives with anti-tobacco mosaic virus activity have been identified, highlighting their potential in antiviral research (Chen et al., 2010).
Molecular Structure Analysis : Studies on molecules like 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one focus on their molecular structure, revealing the orientation of different molecular segments and providing insights into molecular interactions. This is important for understanding the properties and reactivity of such compounds (Krishnaiah et al., 1995).
Development of Novel Compounds : Research into the synthesis of new compounds, like N-sulfonyl-1,2,3-triazoles, has led to the development of diverse compounds using methods like rhodium-catalyzed hydrosilylation. Such research expands the chemical repertoire available for various applications, including medicinal chemistry (Wang et al., 2015).
Applications in Organic Chemistry : Compounds structurally similar to 2-((4-Chlorophenyl)sulfonyl)ethanamine have been used in the efficient and selective oxidation of alcohols, catalyzed by oxo-rhenium complexes. This illustrates their role in facilitating important reactions in organic chemistry (Sousa et al., 2013).
Enhancing Corrosion Inhibition : Derivatives like 2-(Decylthio)ethanamine hydrochloride have shown promise as multifunctional biocides with properties like biofilm and corrosion inhibition. This suggests potential industrial applications, particularly in water systems (Walter & Cooke, 1997).
Medicinal Chemistry Development : The synthesis of antiobesity drug lorcaserin hydrochloride, which involves an intermediate structurally related to 2-((4-Chlorophenyl)sulfonyl)ethanamine, highlights its role in the development of pharmaceuticals (Zhu et al., 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTUTJWZDJHCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383187 | |
Record name | SBB044864 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)ethanamine | |
CAS RN |
85052-87-5 | |
Record name | SBB044864 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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